2-[(4-Methylphenyl)sulfonyl]-2-azaspiro[5.5]undecane
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Overview
Description
2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE is a spirocyclic compound characterized by a unique structural framework. Spiro compounds are known for their distinctive three-dimensional structures, which often impart unique chemical and biological properties. This particular compound features a spiro[5.5]undecane core with a 4-methylbenzenesulfonyl group and an azaspiro moiety, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. One common approach is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The Prins cyclization reaction, for example, can be adapted for large-scale production by using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its spirocyclic framework can facilitate interactions with multiple binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and biological activities.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Used in the synthesis of various spirocyclic derivatives.
Uniqueness
2-(4-METHYLBENZENESULFONYL)-2-AZASPIRO[5.5]UNDECANE stands out due to its specific combination of a spiro[5.5]undecane core with a 4-methylbenzenesulfonyl group and an azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H25NO2S |
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Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C17H25NO2S/c1-15-6-8-16(9-7-15)21(19,20)18-13-5-12-17(14-18)10-3-2-4-11-17/h6-9H,2-5,10-14H2,1H3 |
InChI Key |
FZUIVNLAQHPONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3(C2)CCCCC3 |
Origin of Product |
United States |
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